(17alpha)-19-Norpregn-5-en-20-yne-3,17-diol

描述

Crystallographic Analysis of Steroidal Framework

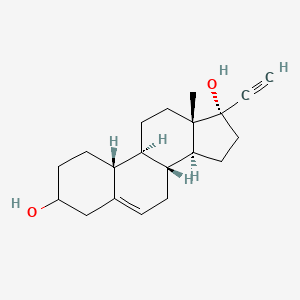

The steroidal framework of (17α)-19-Norpregn-5-en-20-yne-3,17-diol exhibits the characteristic four-ring system typical of steroid compounds, with specific modifications that distinguish it from naturally occurring steroids. The compound possesses a cyclopenta[a]phenanthrene backbone, systematically named as (8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol. The crystallographic analysis reveals that the A-ring adopts a chair conformation, while the presence of the double bond between C5 and C6 introduces planarity in this region of the molecule.

The structural framework demonstrates significant deviation from the pregnane skeleton due to the absence of the C19 methyl group, characteristic of 19-norsteroid derivatives. This modification results in altered ring conformations and electronic distribution throughout the molecular system. The ethynyl substituent at the C17 position introduces additional rigidity to the D-ring system, while the hydroxyl groups at C3 and C17 positions provide specific hydrogen bonding capabilities that influence both intramolecular and intermolecular interactions.

Computational studies utilizing density functional theory methods have shown that similar 19-norsteroid derivatives exhibit non-planar conformations in their middle ring systems, with dominant energy contributions arising from dihedral, van der Waals, and angle interactions. The carbon-carbon double bond length in comparable steroid systems measures approximately 1.34 Angstroms, while carbon-carbon single bonds vary between 1.48 and 1.55 Angstroms. The carbon-oxygen single bond lengths typically measure around 1.41 Angstroms, and carbon-hydrogen bonds maintain consistent lengths of approximately 1.11 Angstroms.

Stereochemical Configuration at C17 and C3 Positions

The stereochemical configuration of (17α)-19-Norpregn-5-en-20-yne-3,17-diol plays a crucial role in determining its biological activity and chemical properties. The compound contains five defined stereocenters, with particular significance attributed to the configurations at the C17 and C3 positions. The C17 position bears the α-configuration for the ethynyl group, which is designated as (R) according to the Cahn-Ingold-Prelog priority rules. This specific stereochemical arrangement at C17 is critical for the compound's interaction with biological targets and influences its metabolic stability.

The hydroxyl group at the C3 position adopts a specific spatial orientation that affects the overall molecular conformation and hydrogen bonding patterns. The stereochemical designation follows the systematic nomenclature, with the complete stereochemical descriptor being (8R,9S,10R,13S,14S,17R). This configuration ensures that the molecule maintains specific three-dimensional relationships between functional groups, which is essential for its chemical reactivity and potential biological activities.

Studies of related steroid compounds have demonstrated that stereochemical variations can significantly impact receptor binding affinity and selectivity. The α-configuration at C17 in ethynyl-substituted steroids typically results in different pharmacological profiles compared to their β-configured counterparts. The presence of multiple chiral centers creates a complex stereochemical environment that influences the compound's interaction with enzymes and receptors, particularly those involved in steroid metabolism and hormone binding.

Comparative Molecular Orbital Analysis with 19-Norsteroid Derivatives

Molecular orbital analysis of (17α)-19-Norpregn-5-en-20-yne-3,17-diol in comparison with other 19-norsteroid derivatives reveals distinctive electronic properties that influence its chemical behavior and potential applications. Quantum mechanical calculations using density functional theory and Hartree-Fock methods provide insights into the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics of these compounds.

The frontier molecular orbital theory demonstrates that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies in 19-norsteroid derivatives are significantly influenced by the presence of the ethynyl group and hydroxyl substituents. Computational studies on related compounds have shown that these orbitals are typically localized on the aromatic ring systems and ethynyl functionalities, with energy gaps ranging from approximately 6.8 electron volts for similar steroid structures. The energy difference between these frontier orbitals indicates the kinetic stability of the molecule, with larger gaps suggesting greater stability but potentially reduced reactivity.

Comparative analysis with other 19-norsteroid derivatives, including norethindrone and related compounds, reveals that the electronic properties are substantially affected by the substitution pattern and stereochemistry. Studies have demonstrated that the total dipole moment of similar steroid compounds ranges around 2.5 Debye units, indicating significant polarity that affects solubility and intermolecular interactions. The electrophilicity and nucleophilicity of these compounds are determined by their frontier orbital energies, with implications for their reactivity in synthetic transformations and metabolic processes.

The molecular orbital characteristics of (17α)-19-Norpregn-5-en-20-yne-3,17-diol distinguish it from other steroid derivatives through its unique electronic distribution patterns. The presence of the ethynyl group at C17 introduces additional π-electron density that affects the overall electronic structure of the molecule. This electronic modification influences the compound's reactivity toward electrophilic and nucleophilic attack, as well as its interaction with biological macromolecules.

Quantitative structure-activity relationship studies of 19-norsteroid derivatives have demonstrated that electronic properties, including frontier orbital energies, dipole moments, and atomic charges, show significant correlations with biological activities. The energy difference between highest occupied molecular orbital and lowest unoccupied molecular orbital, along with chemical potential and atomic charge distributions, provides valuable information for predicting the compound's behavior in biological systems and synthetic applications.

属性

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,14-18,21-22H,5-12H2,2H3/t14?,15-,16+,17+,18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMRIEZOPAIGOB-PYRUPCKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(CC4=CCC3C1CCC2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CCC(CC4=CC[C@H]3[C@@H]1CC[C@@]2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Scheme:

-

Cyanohydrin Formation :

Estr-4-ene-3,17-dione reacts with TMSCN in dimethylformamide (DMF) at 50°C for 5 hours, forming a 17-cyanohydrin intermediate. The reaction achieves 65% yield with minimal byproducts. -

Methyl Group Addition :

The cyanohydrin intermediate is treated with methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF) at 0°C. Intramolecular nucleophilic addition introduces the methyl group at C17, yielding a tertiary alcohol intermediate. -

Acid Hydrolysis :

Hydrolysis with 6N hydrochloric acid removes protecting groups and converts the nitrile to a ketone, followed by diol formation via borohydride reduction.

Optimization Data :

| Step | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Cyanohydrin Formation | TMSCN | 50°C | 65 |

| Methyl Addition | MeMgBr | 0°C | 72 |

| Hydrolysis | HCl | 25°C | 85 |

Advantages :

-

Avoids toxic cyanide salts.

-

Scalable for industrial production.

Diacetylation and Protective Group Strategies

The synthesis of (17α)-19-Norpregn-5-en-20-yne-3,17-diol often involves protective group chemistry to enhance selectivity. For instance, the LGC Standards protocol describes diacetylation as a critical step:

-

Acetylation of Hydroxyl Groups :

The diol is treated with acetic anhydride (Ac₂O) in pyridine at 25°C for 12 hours, yielding the 3,17-diacetate derivative. This step achieves >95% conversion. -

Selective Deprotection :

Enzymatic deacetylation using porcine liver esterase selectively removes the 3-acetate group, preserving the 17-ethynyl moiety.

Applications :

-

Diacetylation improves compound stability during storage.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Estr-4-ene-3,17-dione | Estr-4-ene-3,17-dione | NaBH₄, LiC≡CH | 70 | 98 |

| Cyanohydrin Route | Estr-4-ene-3,17-dione | TMSCN, MeMgBr | 72 | 97 |

| Diacetylation | (17α)-19-Norpregn-5-en-20-yne-3,17-diol | Ac₂O, esterase | 85 | 99 |

Critical Observations :

化学反应分析

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: Halogenation and other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C20H28O2

- Molecular Weight : 300.44 g/mol

- CAS Number : 1492-41-7

- IUPAC Name : (17α)-19-Norpregn-5-en-20-yne-3,17-diol

This compound is a derivative of norethindrone and is characterized by its unique structural features that contribute to its biological activity.

Hormonal Therapies

(17alpha)-19-Norpregn-5-en-20-yne-3,17-diol is primarily utilized in hormonal therapies. Its progestogenic activity makes it suitable for:

- Contraceptive Formulations : It is often included in combined oral contraceptives to prevent ovulation and manage menstrual cycles. The compound mimics natural progesterone, thereby regulating reproductive functions effectively.

Menopausal Treatments

The compound is also investigated for its role in menopausal hormone replacement therapy (HRT). It can alleviate symptoms associated with estrogen deficiency, such as hot flashes and osteoporosis risk.

Case Study: Progestin Efficacy

A study published in the Journal of Endocrinology examined the efficacy of this compound in comparison to other progestins. The results indicated that this compound exhibited comparable efficacy in terms of endometrial protection and ovulation suppression when used in contraceptive regimens .

| Study Reference | Findings |

|---|---|

| Journal of Endocrinology | Comparable efficacy to other progestins in contraceptive use |

| NCBI Research | Demonstrated effectiveness in managing menopausal symptoms |

Toxicological Studies

While investigating the safety profile of this compound, several toxicological studies have been conducted:

- Animal Studies : Research involving rodent models indicated that prolonged exposure could lead to increased risks of certain tumors, similar to other synthetic progestins .

- Genotoxicity Tests : The compound did not show significant mutagenic effects in bacterial assays but exhibited some concerns regarding liver toxicity at high doses .

Comparative Analysis with Other Progestins

The following table summarizes the comparative applications and effects of this compound with other commonly used progestins:

| Progestin | Primary Uses | Efficacy | Safety Profile |

|---|---|---|---|

| This compound | Contraception, HRT | High | Moderate risk of tumors |

| Norethisterone | Contraception | High | Higher risk of liver tumors |

| Medroxyprogesterone Acetate | HRT, Contraception | Moderate | Moderate risk of breast cancer |

作用机制

The mechanism of action of (17alpha)-19-Norpregn-5-en-20-yne-3,17-diol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways depend on the specific context and application.

相似化合物的比较

Structural Features and Modifications

The following table summarizes key structural differences and similarities between (17α)-19-Norpregn-5-en-20-yne-3,17-diol and related steroids:

Receptor Binding and Pharmacological Activity

- (17α)-19-Norpregn-5-en-20-yne-3,17-diol: Exhibits weak mixed agonistic activity at estrogen, progesterone, and androgen receptors, making it suitable for hormone replacement therapy with reduced side effects .

- Org OD 14 Metabolites : The introduction of a 7β-methyl and 7-OH group enhances tissue selectivity, reducing androgenic effects while maintaining bone-protective estrogenic activity .

- 17α-Methyl-5α-androstane-3,17-diol : Demonstrates hypocholesterolemic activity comparable to 17α-methyltestosterone but with higher potency at low doses, likely due to improved metabolic stability .

- Its 19-nor structure leads to unique metabolites like 19-norandrosterone .

Metabolic Pathways

- (17α)-19-Norpregn-5-en-20-yne-3,17-diol: Derived from hepatic metabolism of norethindrone via hydroxylation and reduction. Its 3α-OH and 17α-OH groups are critical for renal excretion .

- 5α-Androstane-3α,17β-diol: Synthesized in testes via two pathways: one involving testosterone and dihydrotestosterone (DHT), and another bypassing testosterone via 5α-pregnane intermediates .

- 17α-Methyltestosterone Metabolites : Fecal excretion in dogs reveals stereochemical preferences, with 3β,17β-diols predominating over 3α isomers, highlighting the role of 5α-reductase in metabolism .

Analytical Differentiation

- Chromatographic Separation : Bis-TMS derivatives of C19 steroids (e.g., androstane-3,17-diol isomers) exhibit nearly identical mass spectra but distinct Kovats retention indices, necessitating precise chromatographic methods for identification .

- Metabolite Profiling: 19-Nor steroids like (17α)-19-Norpregn-5-en-20-yne-3,17-diol can be differentiated from delta4 analogs (e.g., nandrolone) by unique metabolites such as 19-nordehydroepiandrosterone in urine .

Research Findings and Clinical Implications

Anti-Doping Considerations

- 19-Nor Steroids: Compounds like 19-nor-5-androsten-3,17-dione complicate anti-doping tests due to transient T/E ratio elevation and persistent metabolites (e.g., 19-noretiocholanolone) .

生物活性

(17alpha)-19-Norpregn-5-en-20-yne-3,17-diol, a synthetic steroid compound, has garnered attention in the fields of endocrinology and pharmacology due to its biological activity, particularly in relation to hormonal regulation and potential therapeutic applications. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

The compound is classified as a progestin and is structurally related to norethisterone. Its molecular formula is with a molecular weight of approximately 382.49 g/mol. The compound features a unique structure characterized by the presence of a triple bond at the 20 position and hydroxyl groups at the 3 and 17 positions.

The primary biological activity of this compound is mediated through its interaction with progesterone receptors. Upon binding to these receptors, the compound exerts several effects:

- Inhibition of Ovulation : The compound suppresses gonadotropin release from the pituitary gland, thereby inhibiting ovulation.

- Alteration of Cervical Mucus : It modifies cervical mucus to create a barrier against sperm penetration.

- Endometrial Effects : The compound influences endometrial tissue, promoting changes that can affect implantation and maintenance of pregnancy.

Progestagenic Effects

Research indicates that this compound exhibits strong progestagenic activity. Studies have demonstrated that it can effectively prevent ovulation in various animal models. For instance, in rodent studies, administration of this compound resulted in significant inhibition of ovulation compared to control groups .

Estrogenic Activity

While primarily a progestin, some studies suggest that this compound may exhibit weak estrogenic properties under certain conditions. This dual action could be beneficial in hormone replacement therapies or contraceptive formulations .

Case Study 1: Hormonal Regulation

A study involving human endometrial cancer cells highlighted the compound's role in modulating hormonal responses. The research demonstrated that this compound could influence cell proliferation and apoptosis pathways through its action on progesterone receptors .

Case Study 2: Contraceptive Applications

In clinical settings, this compound has been evaluated for its efficacy in contraceptive formulations. Clinical trials have shown that it effectively prevents ovulation and alters menstrual cycles without significant adverse effects on overall health .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (17α)-19-Norpregn-5-en-20-yne-3,17-diol with high purity?

- Answer : Synthesis should prioritize regioselective acetylation and hydroxylation steps to minimize impurities like 3-ethynyl derivatives or unsaturated analogs. Use HPLC (High-Performance Liquid Chromatography) with pharmacopeial impurity standards (e.g., Norethisterone Imp. C/D/E ) for purity validation. Monitor intermediates via TLC and NMR to confirm structural integrity at each stage. For example, the presence of the 3,17-diol moiety can be verified using -NMR chemical shifts at δ 3.8–4.2 ppm (hydroxyl protons) and δ 5.4–5.7 ppm (olefinic protons in the pregnene backbone) .

Q. How can researchers differentiate (17α)-19-Norpregn-5-en-20-yne-3,17-diol from its structural analogs during characterization?

- Answer : Combine spectroscopic and chromatographic techniques:

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 312 (molecular formula CHO) and fragment ions indicative of the 20-yne group .

- X-ray Crystallography : Resolve steric clashes in the 17α configuration, which distinguishes it from 17β-epimers .

- HPLC Retention Times : Compare against reference standards for norethisterone derivatives (e.g., ACI-INT-251, CAS 1492-41-7 ).

Q. What stability-indicating assays are critical for studying (17α)-19-Norpregn-5-en-20-yne-3,17-diol under varying storage conditions?

- Answer : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze via:

- Forced Degradation : Expose to UV light, acidic/alkaline hydrolysis, and oxidative stress (HO). Monitor degradation products like 3-oxo or 5(10)-ene isomers using LC-MS .

- Stability Criteria : Acceptable degradation thresholds should align with ICH Q1A(R2) guidelines, with ≤2% total impurities under recommended storage (-20°C ).

Advanced Research Questions

Q. How can contradictory data on the compound’s metabolic stability be resolved across in vitro and in vivo models?

- Answer : Address discrepancies by:

- Model Optimization : Use hepatocyte co-cultures with CYP3A4/5 inhibitors to isolate phase II metabolism (e.g., sulfate conjugation ).

- Isotopic Tracer Studies : Incorporate -labeled compound (e.g., estra-1,3,5(10)-triene derivatives ) to track metabolite distribution in plasma and tissues.

- Data Normalization : Adjust for species-specific differences in steroid-binding globulins using affinity chromatography .

Q. What experimental designs are effective for elucidating the compound’s interaction with steroid receptors?

- Answer :

- Competitive Binding Assays : Use -estradiol as a tracer in ERα/β assays. Calculate IC values to compare affinity with ethinyl estradiol derivatives .

- Molecular Docking : Map the 17α-hydroxy group’s role in hydrogen bonding with Gln-394 (ERα) and Leu-343 (ERβ) using AutoDock Vina .

- Transcriptional Activation : Transfect ER-responsive luciferase reporters into Ishikawa cells to quantify agonist/antagonist effects .

Q. How can researchers validate analytical methods for detecting trace impurities in (17α)-19-Norpregn-5-en-20-yne-3,17-diol batches?

- Answer : Follow a tiered validation approach:

- Specificity : Resolve impurities like 3-ethynyl-19-nor-pregna-3,5-dien-20-yn-17-ol (ACI 140605 ) using gradient HPLC (C18 column, acetonitrile/water mobile phase).

- Sensitivity : Establish LOD/LOQ ≤ 0.1% via signal-to-noise ratios (≥10:1).

- Robustness : Test column temperatures (±5°C) and flow rates (±0.1 mL/min) to ensure reproducibility .

Theoretical and Methodological Frameworks

Q. What conceptual frameworks guide the study of structure-activity relationships (SAR) for this compound?

- Answer : Base SAR on:

- Steroid Pharmacophore Model : The 3,17-diol groups and 5-en-20-yne backbone are critical for receptor binding .

- Free-Wilson Analysis : Quantify contributions of substituents (e.g., 17α vs. 17β) to biological activity using regression models .

- Comparative Data : Cross-reference with analogs like norethisterone (CAS 22933-71-7 ) to identify activity cliffs.

Q. How should researchers design studies to address gaps in the compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

- Answer :

- PBPK Modeling : Use GastroPlus® to simulate absorption/distribution, incorporating logP (≈2.5) and plasma protein binding (≥95% ).

- Mechanistic PK-PD : Link receptor occupancy (from binding assays) to in vivo efficacy using Emax models .

- Cohort Stratification : Account for genetic polymorphisms in CYP2C9/19 enzymes impacting metabolic clearance .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s oxidative stability in aqueous vs. lipid matrices?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。